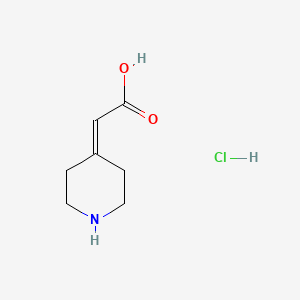

2-(Piperidin-4-ylidene)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-ylideneacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQZNJQEGSCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574376 | |

| Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84839-57-6 | |

| Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-ylidene)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Piperidin-4-ylidene)acetic acid hydrochloride, a valuable building block for medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous structures, this document offers practical insights for researchers and scientists in the field.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a piperidine ring, a reactive exocyclic double bond, and a carboxylic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for further chemical modifications.

| Property | Value | Source/Comment |

| CAS Number | 84839-57-6 | [1] |

| Molecular Formula | C₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Synonyms | (Piperidin-4-ylidene)acetic acid hydrochloride, O=C(O)C=C1CCNCC1·HCl | [1] |

| Appearance | White to off-white solid (Predicted) | Based on analogous compounds. |

| Melting Point | Not available | Experimental data not found in the public domain. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Inferred from the hydrochloride salt structure. |

| Stability | Store in an inert atmosphere at room temperature.[1] Hygroscopic nature is likely. | General stability for amine hydrochlorides. |

Synthesis and Reaction Mechanisms

Recommended Synthetic Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes from aldehydes and ketones.[2][3] Its advantages over the classical Wittig reaction include the use of more nucleophilic phosphonate carbanions and the ease of removal of the phosphate byproduct.[2]

The proposed synthesis involves a three-step sequence:

-

N-Protection of Piperidin-4-one: The secondary amine of piperidin-4-one is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the HWE reaction and its facile removal under acidic conditions.

-

Horner-Wadsworth-Emmons Olefination: The N-Boc-piperidin-4-one is then reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base (e.g., sodium hydride) to form the corresponding ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

-

Deprotection and Hydrolysis: The final step involves the simultaneous acidic hydrolysis of the ethyl ester and cleavage of the Boc protecting group using a strong acid like hydrochloric acid. This one-pot procedure yields the desired this compound.

Figure 1: Proposed Horner-Wadsworth-Emmons synthetic workflow.

Alternative Synthetic Routes

The Wittig reaction is a classic method for converting ketones and aldehydes into alkenes using a phosphonium ylide.[4][5][6][7] While effective, it can sometimes be challenging to separate the triphenylphosphine oxide byproduct from the desired product. The stereoselectivity can also be less predictable than the HWE reaction.

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, such as malonic acid, in the presence of a base catalyst like piperidine or pyridine.[8][9][10][11] This reaction would directly yield the desired carboxylic acid, but may require careful optimization to avoid side reactions.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups:

-

Piperidine Nitrogen: The secondary amine is protonated in the hydrochloride salt form. It can be deprotonated with a suitable base to allow for N-alkylation or N-acylation, providing a convenient handle for introducing diverse substituents.

-

Carboxylic Acid: The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

-

Exocyclic Double Bond: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition). It can also be hydrogenated to the corresponding saturated 2-(piperidin-4-yl)acetic acid derivative.

The compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and atmospheric carbon dioxide.[1]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following characteristic signals can be predicted for this compound:

-

¹H NMR:

-

A singlet or broad singlet for the vinyl proton (C=CH-COOH) in the downfield region (δ 5.5-6.5 ppm).

-

Multiplets for the piperidine ring protons, likely deshielded due to the adjacent double bond and the protonated nitrogen.

-

A broad singlet for the N-H protons.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR:

-

A signal for the carboxylic carbon (C=O) in the range of 165-175 ppm.

-

Signals for the carbons of the double bond (C=C) between 110-150 ppm.

-

Signals for the piperidine ring carbons.

-

-

FT-IR:

-

A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

A C=C stretch (around 1640-1680 cm⁻¹).

-

N-H stretching and bending vibrations.

-

-

Mass Spectrometry (ESI+):

-

The parent ion [M+H]⁺ at m/z corresponding to the free base (C₇H₁₁NO₂).

-

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] Derivatives of piperidine have shown a wide range of biological activities, including antimicrobial,[13][14][15] and central nervous system effects.

This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of pharmacophoric groups at both the piperidine nitrogen and the carboxylic acid terminus.

GABA Receptor Modulators

Derivatives of piperidine acetic acid are structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As such, this scaffold is of significant interest for the development of GABA receptor agonists, antagonists, and uptake inhibitors.[16][17] For example, morpholino-2-acetic acid derivatives have been identified as GABA-B receptor antagonists.[18] The exocyclic double bond in this compound offers a unique conformational constraint that can be exploited to achieve selectivity for different GABA receptor subtypes.

Figure 2: Potential applications as a GABA analog scaffold.

Antimicrobial Agents

The piperidine nucleus is a key component of many compounds with antibacterial and antifungal properties.[12][14] The ability to functionalize this compound at multiple positions makes it an attractive starting point for the generation of novel antimicrobial libraries.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds, the following precautions are recommended:

-

Eye Irritation: Similar piperidine hydrochlorides are known to cause serious eye irritation.[19]

-

Skin and Respiratory Irritation: N-substituted piperidine derivatives can be skin and respiratory irritants.[20][21]

-

Harmful if Swallowed: Some piperidine acetic acid derivatives are harmful if swallowed.[21]

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of neuroscience and infectious diseases. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established olefination methodologies. Its chemical reactivity offers multiple avenues for derivatization, making it a key starting material for the generation of diverse chemical libraries in drug discovery programs.

References

-

PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

-

ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

PubMed. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of Their Alpha-Subunit Selectivity and Orientation in the GABA Binding Site. National Library of Medicine. Retrieved from [Link]

-

MDPI. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PMC. Retrieved from [Link]

-

PubMed. (1999). Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. National Library of Medicine. Retrieved from [Link]

-

BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

-

YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

-

BIOSYNCE. (n.d.). Ethyl 2-(piperidin-4-yl)acetate CAS 59184-90-6. Retrieved from [Link]

-

PubMed. (n.d.). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. National Library of Medicine. Retrieved from [Link]

-

PubMed. (n.d.). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. National Library of Medicine. Retrieved from [Link]

-

YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Chad's Prep. Retrieved from [Link]

-

Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

-

ADDI. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

-

PubChem. (n.d.). 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride | C8H16ClNO2 | CID 12428149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds serve as foundational building blocks for a vast array of pharmacologically active agents. Their conformational flexibility and basic nitrogen center allow for critical interactions with biological targets. 2-(Piperidin-4-ylidene)acetic acid hydrochloride is a derivative that introduces a unique exocyclic double bond, imparting structural rigidity and specific electronic properties compared to its saturated analogue, 2-(piperidin-4-yl)acetic acid. This modification makes it a valuable synthon for exploring novel chemical space, particularly in the development of receptor antagonists and enzyme inhibitors.

This technical guide provides a detailed exploration of the core physicochemical characteristics of this compound. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its empirical properties, offering field-proven methodologies for its analysis and handling. The protocols described herein are designed as self-validating systems, ensuring that practitioners can generate reliable and reproducible data essential for advancing their research and development programs.

Chemical Identity and Structural Analysis

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The key identifiers and structural features of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(Piperidin-4-ylidene)acetic acid;hydrochloride | - |

| CAS Number | 84839-57-6 | [1] |

| Molecular Formula | C₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Canonical SMILES | C1CNCC(=CC(=O)O)C1.Cl | - |

Structural Elucidation:

The structure of this compound presents three key functional regions that dictate its chemical behavior:

-

The Piperidinium Ring: The piperidine nitrogen is basic and, in the hydrochloride salt form, exists as a protonated ammonium cation. This ionic character is a primary determinant of the compound's high water solubility. The pKa of this group is expected to be in the range of 10-11, typical for secondary aliphatic amines.

-

The Carboxylic Acid: This group is acidic, with an expected pKa in the range of 2-4. At physiological pH, it will be deprotonated, rendering the molecule zwitterionic.

-

The Ylidene Bridge: The exocyclic double bond (=C) connecting the acetic acid moiety to the piperidine ring is a critical feature. It introduces a planar, rigid geometry at the C4 position, which can be crucial for specific binding interactions with a biological target. This α,β-unsaturated carbonyl system also serves as a chromophore for UV-Vis spectroscopic analysis.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is essential for designing analytical methods, developing formulations, and interpreting biological data.

| Property | Expected Value / Description | Rationale / Comments |

| Physical State | White to off-white crystalline solid | Based on related piperidine hydrochloride salts. |

| Melting Point | Data not available; likely >200 °C with decomposition | Ionic salts of similar molecular weight typically have high melting points. For comparison, piperidine hydrochloride melts at 245-248 °C[2]. |

| Solubility | Expected to be highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in non-polar aprotic solvents (e.g., hexanes, toluene). | The hydrochloride salt structure confers high polarity and the ability to form strong hydrogen bonds with protic solvents. |

| pKa | pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 10-11 (Piperidinium ion) | These are estimated values based on analogous structures. Experimental determination is required for precise values. |

Experimental Protocol: Equilibrium Solubility Determination

Causality: This protocol determines the thermodynamic equilibrium solubility, which is the most relevant measure for preclinical and formulation development. The use of a buffer system is critical to control the ionization state of the molecule, which profoundly impacts solubility.

-

Preparation: Prepare a series of pH-controlled buffers (e.g., pH 2.0, 7.4, and 9.0).

-

Execution: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. Ensure solid material remains undissolved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. This timeframe is crucial for allowing the dissolution process to complete.

-

Sampling: Centrifuge the samples to pellet the excess solid. Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.1).

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It measures the change in pH of a solution upon the addition of a titrant, allowing for the direct observation of ionization events.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each incremental addition. The midpoint of the first equivalence point corresponds to the pKa of the carboxylic acid.

-

Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). The midpoint of the equivalence point corresponds to the pKa of the piperidinium ion.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

Analytical Characterization Methodologies

Robust analytical methods are required to confirm the identity, purity, and stability of the target compound.

Chromatographic Purity Assessment by HPLC-UV

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity of polar organic molecules. The choice of a C18 stationary phase provides excellent retention for the compound, while an acidic mobile phase modifier is essential. The modifier (e.g., formic acid or TFA) serves two purposes: it protonates the piperidine nitrogen to ensure a single ionic state and suppresses the interaction of the cation with residual acidic silanols on the silica support, resulting in sharp, symmetrical peaks.

Detailed Protocol:

-

Instrument: HPLC system with UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (chosen to detect the α,β-unsaturated carbonyl chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Caption: Standard workflow for HPLC-UV purity analysis.

Structural Confirmation by Mass Spectrometry and NMR

4.2.1 Mass Spectrometry (MS)

Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this polar, non-volatile molecule. In positive ion mode, the molecule is expected to be detected as the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a powerful tool for confirming the elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

-

Analysis: Infuse the sample directly or via LC-MS into an ESI-equipped mass spectrometer.

-

Expected Ion: The primary ion observed in positive mode will be the protonated free base (C₇H₁₁NO₂), with an expected m/z of 142.0863 for [M+H]⁺.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides definitive structural confirmation by mapping the carbon-hydrogen framework. The spectrum will be characterized by signals from the piperidine ring, the vinyl proton of the ylidene group, and the methylene protons of the acetic acid moiety. Deuterated solvents like D₂O or DMSO-d₆ are appropriate.

Predicted ¹H NMR Signals (in D₂O):

-

Vinyl Proton: A singlet around 5.5-6.0 ppm.

-

Acetic Acid CH₂: A singlet around 3.0-3.5 ppm.

-

Piperidine Ring Protons: A series of multiplets between 2.5-4.0 ppm. The protons adjacent to the nitrogen and the double bond will be the most deshielded.

Stability and Handling

Understanding a compound's stability is critical for ensuring its quality during storage and use. Vendor information recommends storing this compound at room temperature in an inert atmosphere[1][3].

Forced Degradation Workflow

Causality: Forced degradation studies are a regulatory requirement in drug development and a best practice in research. They intentionally stress the compound under harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods. The conditions chosen (acid, base, oxidation, heat, light) represent common stresses encountered during manufacturing, storage, and administration.

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways:

-

Hydrolysis: The ester-like nature of the α,β-unsaturated system could be susceptible to hydrolysis under strong basic conditions.

-

Isomerization: The exocyclic double bond could potentially isomerize under acidic or basic conditions, or upon exposure to light.

-

Oxidation: The piperidine ring may be susceptible to oxidation.

Conclusion

This compound is a structurally distinct building block with significant potential in medicinal chemistry. Its physicochemical profile is dominated by its ionic salt nature, conferring high aqueous solubility, and the rigid, planar ylidene bridge, which provides a unique conformational constraint for molecular design. The methodologies outlined in this guide provide a robust framework for its characterization, from initial identity confirmation and purity assessment to a thorough evaluation of its stability. By applying these principles and protocols, researchers can confidently utilize this compound in their discovery and development efforts, armed with a comprehensive understanding of its chemical behavior.

References

-

PubChem. 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Lead Sciences. This compound. Lead Sciences. [Link]

-

PubChem. 2-(piperidin-3-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride (C7H13NO3). PubChemLite. [Link]

-

Triown Chemie. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Triown Chemie. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

-

2-(Piperidin-4-yl)acetic acid hydrochloride. Aldlab Chemicals. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry. [Link]

-

Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Trade Science Inc. Journals. [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Environmental Protection Agency. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

2-(Piperidin-2-yl)acetic acid. PubChem. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-(Piperidin-4-ylidene)acetic acid hydrochloride. Designed for professionals in research and drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that governs the developability of a potential drug candidate. For a compound like this compound, understanding its behavior in various solvent systems is fundamental to formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy. This guide will explore the key factors influencing its solubility and provide a framework for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is essential to predict its solubility.

| Property | Predicted/Estimated Value | Source/Rationale |

| Molecular Formula | C₇H₁₂ClNO₂ | - |

| Molecular Weight | 177.63 g/mol | - |

| pKa (acidic) | ~4.75 | Estimated based on the pKa of acetic acid.[1][2][3][4][5] |

| pKa (basic) | ~10.4-11.2 | Estimated based on the pKa of piperidine and its derivatives.[6][7][8][9][10] |

| Predicted XlogP (free acid) | -2.2 | Based on the closely related 2-(piperidin-4-yl)acetic acid, suggesting high hydrophilicity of the free acid form. |

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its chemical structure and the properties of the solvent. The principle of "like dissolves like" is a useful starting point.

Impact of Solvent Polarity

Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the presence of a carboxylic acid and a protonated piperidine ring, this compound is expected to be highly soluble in these solvents due to strong ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The compound is expected to have moderate to good solubility in these solvents, primarily driven by dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal polarity. Due to the ionic and polar nature of the hydrochloride salt, this compound is predicted to have very low solubility in nonpolar solvents.

Hansen Solubility Parameters (HSP)

Table of Hansen Solubility Parameters for Common Solvents (MPa½)

| Solvent | δD | δP | δH |

| Water | 15.5 | 16.0 | 42.3 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| DMSO | 18.4 | 16.4 | 10.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

pH-Dependent Solubility

The presence of both an acidic (carboxylic acid) and a basic (piperidine) functional group makes the solubility of 2-(Piperidin-4-ylidene)acetic acid highly dependent on the pH of the aqueous medium.

-

Low pH (Acidic Conditions): The carboxylic acid group will be protonated (neutral), and the piperidine nitrogen will be protonated (cationic). The molecule will exist as a cation.

-

Mid-range pH (near Isoelectric Point): The carboxylic acid will be deprotonated (anionic), and the piperidine nitrogen will be protonated (cationic), forming a zwitterion. Solubility is often at a minimum at the isoelectric point.

-

High pH (Basic Conditions): The carboxylic acid group will be deprotonated (anionic), and the piperidine nitrogen will be deprotonated (neutral). The molecule will exist as an anion.

The hydrochloride salt form ensures that the piperidine nitrogen is protonated, enhancing its aqueous solubility at neutral and acidic pH.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The equilibrium solubility method, often employing the shake-flask technique, is the gold standard.

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

Caption: Shake-flask solubility determination workflow.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Factors Influencing Experimental Accuracy

-

Temperature: Solubility is temperature-dependent. Experiments should be conducted at a constant and recorded temperature.

-

Purity of the Compound: Impurities can significantly affect solubility.

-

Solid-State Form: Different polymorphs of a compound can have different solubilities.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following solubility profile for this compound is predicted:

Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding with the hydrochloride salt and carboxylic acid. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions. |

| Nonpolar | n-Hexane, Toluene, Diethyl Ether | Very Low | Mismatch in polarity; inability of the solvent to solvate the ionic and polar functional groups. |

pH-Solubility Profile in Aqueous Media

Caption: Predicted pH-solubility profile.

Conclusion for the Practicing Scientist

The solubility of this compound is a multifaceted property dictated by its zwitterionic potential and the nature of the solvent system. Its hydrochloride salt form is anticipated to confer good solubility in polar protic solvents, particularly water. The pH of the aqueous medium will be a critical determinant of its solubility, with a predicted minimum near its isoelectric point. For drug development purposes, a thorough experimental determination of its solubility profile across a range of pharmaceutically relevant solvents and pH values is imperative. The protocols and theoretical framework provided in this guide offer a robust starting point for these investigations.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

- Avdeef, A. (2012).

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Acetic Acid. Retrieved from [Link]

-

Wikipedia. (2024). Acetic acid. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Williams, R. (2001). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

OneClass. (2021, February 17). What is the pKa of acetic acid? [Video]. YouTube. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

- Grassian, V. H., et al. (2020). Formic and acetic acid pKa values increase under nanoconfinement. Physical Chemistry Chemical Physics, 22(3), 1119-1127.

-

Williams, D. R. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

- Miller, S. (n.d.). Solvent Polarity Table.

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

- 1. Acetic Acid [commonorganicchemistry.com]

- 2. Acetic acid - Wikipedia [en.wikipedia.org]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Formic and acetic acid pKa values increase under nanoconfinement - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Piperidine [drugfuture.com]

- 7. 2-(PIPERIDIN-4-YL)-ACETIC ACID ETHYL ESTER | 59184-90-6 [chemicalbook.com]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Introduction

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a derivative of piperidine featuring an exocyclic acrylic acid moiety. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities.[1] The introduction of the ylidene acetic acid group at the 4-position creates a molecule with potential for further functionalization and interaction with biological targets. Accurate structural elucidation and characterization are paramount for any drug discovery and development program. This guide provides a detailed overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) are detailed below. Predictions were performed using a combination of cheminformatics tools that employ algorithms based on extensive spectral databases.[2][3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the different hydrogen environments in the molecule. The hydrochloride salt form will result in the protonation of the piperidine nitrogen, leading to a downfield shift of the adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |

| ~9.0 - 10.0 | Broad Singlet | 2H | -N⁺H₂- |

| ~5.8 | Singlet | 1H | =CH- |

| ~3.2 - 3.4 | Multiplet | 4H | -CH₂-N⁺H₂- (H-2, H-6) |

| ~2.8 - 3.0 | Multiplet | 4H | -CH₂-C= (H-3, H-5) |

Interpretation of the ¹H NMR Spectrum:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift.

-

The protons on the protonated nitrogen of the piperidine ring will also be significantly downfield and will likely appear as a broad signal due to rapid exchange.

-

The vinyl proton (=CH-) is anticipated to be a singlet in the olefinic region of the spectrum.

-

The four protons on the carbons adjacent to the nitrogen (H-2 and H-6) are expected to be in the range of 3.2-3.4 ppm. Their multiplicity will depend on the coupling with the protons on the adjacent carbons.

-

The four protons on the carbons adjacent to the double bond (H-3 and H-5) are predicted to be slightly more upfield.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~150 | =C(4)- |

| ~118 | =CH- |

| ~45 | -CH₂(2,6)-N⁺H₂- |

| ~35 | -CH₂(3,5)-C= |

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.

-

The quaternary carbon of the double bond (C-4) is expected around 150 ppm.

-

The methine carbon of the double bond (=CH-) will be more upfield.

-

The carbons of the piperidine ring adjacent to the nitrogen will appear around 45 ppm.

-

The carbons at positions 3 and 5 of the piperidine ring are predicted to be the most upfield.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the ammonium salt.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2400-2800 | Broad, Multiple Bands | N⁺-H stretch (Ammonium) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~900 | Medium | =C-H bend (out-of-plane) |

Interpretation of the IR Spectrum:

-

A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The N⁺-H stretching vibrations of the secondary ammonium salt are expected to appear as a broad band with multiple smaller peaks in the 2400-2800 cm⁻¹ region.

-

A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

The C=C stretching vibration of the exocyclic double bond is expected to be a medium intensity peak around 1640 cm⁻¹.

-

A strong band around 1200 cm⁻¹ can be attributed to the C-O stretching of the carboxylic acid.

-

An out-of-plane bending vibration for the vinyl proton (=C-H) is expected around 900 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for IR data acquisition using ATR.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Molecular Ion:

For the free base, 2-(Piperidin-4-ylidene)acetic acid (C₇H₁₁NO₂), the exact mass is 141.0790 g/mol . In electrospray ionization (ESI) positive mode, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z = 142.0868.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways. The most common fragmentations involve the loss of small, stable molecules.

| Predicted m/z | Possible Fragment | Interpretation |

| 142 | [C₇H₁₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 125 | [C₇H₁₁NO]⁺ | Loss of H₂O from the carboxylic acid |

| 96 | [C₆H₈N]⁺ | Loss of COOH radical followed by rearrangement |

| 82 | [C₅H₈N]⁺ | Fragmentation of the piperidine ring |

Interpretation of the Mass Spectrum:

-

The base peak in the mass spectrum will depend on the stability of the resulting fragment ions.

-

Loss of water from the protonated molecular ion is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the carboxylic acid group is also a likely fragmentation route.

-

Fragmentation of the piperidine ring can lead to a series of smaller ions.

Experimental Protocol for MS Data Acquisition (LC-MS)

Caption: Workflow for LC-MS data acquisition.

Proposed Synthesis

A plausible and widely used method for the synthesis of 2-(Piperidin-4-ylidene)acetic acid is the Wittig reaction.[5][6][7] This reaction involves the reaction of a phosphorus ylide with a ketone to form an alkene.

Reaction Scheme:

The synthesis would likely start from N-protected piperidin-4-one. A common protecting group is the tert-butyloxycarbonyl (Boc) group. The Boc-protected piperidin-4-one would then be reacted with a Wittig reagent, such as (Carbethoxymethylene)triphenylphosphorane, to introduce the exocyclic double bond and the ester functionality. Subsequent hydrolysis of the ester and deprotection of the nitrogen, followed by treatment with hydrochloric acid, would yield the final product.

General Synthetic Protocol:

-

Wittig Reaction: To a solution of (Carbethoxymethylene)triphenylphosphorane in a suitable solvent like tetrahydrofuran (THF), add N-Boc-piperidin-4-one. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

-

Ester Hydrolysis: The resulting ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate is then hydrolyzed using a base, such as lithium hydroxide or sodium hydroxide, in a mixture of THF and water.

-

Deprotection and Salt Formation: The Boc-protected carboxylic acid is then treated with a strong acid, such as hydrochloric acid in dioxane or diethyl ether, to remove the Boc protecting group and form the hydrochloride salt of the final product.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed interpretations, serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocols for data acquisition and the proposed synthetic route offer practical guidance for laboratory work. It is important to reiterate that the presented spectroscopic data are predictions and should be confirmed by experimental analysis upon synthesis of the compound.

References

-

KnowItAll Informatics Training - NMR Predictions - Wiley Science Solutions. (n.d.). Retrieved January 23, 2026, from [Link]

-

ACD/Labs NMR Predictor. (n.d.). Retrieved January 23, 2026, from [Link]

- WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents. (n.d.).

-

NMRDB.org: Predict 1H proton NMR spectra. (n.d.). Retrieved January 23, 2026, from [Link]

- The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). Retrieved January 23, 2026, from a local university's organic chemistry lab manual (document not publicly available).

- Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. (2014). Walsh Medical Media.

- D. S. K. A. et al. (2021).

-

Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Retrieved January 23, 2026, from [Link]

- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (1989). Journal of Islamic Academy of Sciences, 2(4), 237-240.

- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020).

-

Chemistry LibreTexts: Wittig Reaction. (2023, January 22). Retrieved January 23, 2026, from [Link]

-

The Wittig Reaction - Organic Reactions. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Visualizer loader [nmrdb.org]

- 5. atc.io [atc.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicreactions.org [organicreactions.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a deceptively unassuming scaffold that has proven to be one of the most valuable and frequently employed building blocks in the history of medicinal chemistry.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable utility in drug design.[2][3] This technical guide provides a comprehensive analysis of the piperidine scaffold, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on pharmacokinetic and pharmacodynamic profiles. We will explore the strategic application of this "privileged scaffold" across a spectrum of therapeutic areas, supported by mechanistic insights and illustrative case studies of blockbuster drugs.[4] Furthermore, this guide will detail key synthetic methodologies, offering practical insights for researchers engaged in the design and development of novel piperidine-based therapeutic agents.

The Piperidine Moiety: More Than Just a Ring

The enduring success of the piperidine scaffold in drug discovery is not accidental; it stems from a unique convergence of structural and chemical attributes that medicinal chemists can expertly manipulate to achieve desired therapeutic outcomes.

Physicochemical Properties: A Balancing Act

The piperidine ring is a versatile modulator of a drug candidate's physicochemical properties.[5] Its saturated, sp3-hybridized carbon framework imparts a degree of lipophilicity, while the nitrogen atom introduces a crucial element of basicity and hydrogen bonding capability.[4]

-

Basicity and pKa: The nitrogen atom in the piperidine ring typically has a pKa in the range of 11.22, making it protonated at physiological pH.[6] This positive charge can be pivotal for forming ionic interactions with acidic residues in target proteins, such as the carboxylate group of aspartic or glutamic acid.[7] This fundamental interaction is a recurring theme in the mechanism of action of many piperidine-containing drugs.

-

Solubility and Lipophilicity: The piperidine moiety itself strikes a balance between hydrophilicity and lipophilicity.[5] This balance can be fine-tuned through substitution on the ring or the nitrogen atom. For instance, the addition of polar substituents can enhance aqueous solubility, a critical factor for oral bioavailability, while nonpolar substituents can increase lipophilicity to improve membrane permeability.[5]

-

Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to improved pharmacokinetic profiles.[4] However, positions adjacent to the nitrogen can be susceptible to oxidation. Medicinal chemists often introduce substituents at these positions to sterically hinder metabolic enzymes and enhance the drug's half-life.[8]

The Conformational Landscape: A Three-Dimensional Advantage

Unlike flat, aromatic rings, the piperidine scaffold is inherently three-dimensional, preferring a chair conformation similar to cyclohexane.[6] This conformational preference is not merely a structural footnote; it is a critical determinant of biological activity.

-

Chair Conformations and Substituent Effects: The piperidine ring exists in two rapidly interconverting chair conformations, with substituents occupying either axial or equatorial positions.[6] The energetic preference for the equatorial position is a key consideration in drug design, as it dictates the spatial orientation of pharmacophoric groups.[6] The introduction of substituents, particularly on the nitrogen, can significantly influence this conformational equilibrium.[6]

-

"Escaping Flatland": The three-dimensional nature of the piperidine scaffold allows for more precise and extensive interactions with the complex topographies of protein binding sites.[2] This "escape from flatland" is a guiding principle in modern drug discovery, as it often leads to enhanced potency and selectivity compared to planar molecules.[2]

Caption: Chair conformations of piperidine with axial and equatorial substituents.

The Piperidine Scaffold in Action: A Privileged Pharmacophore

The piperidine ring is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity.[4] This versatility has led to its incorporation into drugs across a wide range of therapeutic areas.[2][3]

Central Nervous System (CNS) Disorders

The piperidine moiety is particularly prominent in drugs targeting the CNS. Its ability to be protonated at physiological pH allows it to interact with key residues in neurotransmitter receptors and transporters.

-

Antipsychotics: Many successful antipsychotic drugs, such as haloperidol and risperidone, feature a piperidine ring.[6] This scaffold often serves to correctly orient aromatic and other functional groups for optimal binding to dopamine and serotonin receptors.

-

Analgesics: The piperidine ring is a core component of potent opioid analgesics like fentanyl and meperidine.[6] In these molecules, the protonated nitrogen of the piperidine ring mimics the protonated amine of endogenous opioid peptides, enabling strong interactions with opioid receptors.

-

Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, contains a piperidine moiety that plays a crucial role in its mechanism of action as an acetylcholinesterase inhibitor.[9]

Oncology

In the realm of oncology, the piperidine scaffold has been instrumental in the development of both cytotoxic and targeted therapies.[2][3]

-

Kinase Inhibitors: Many kinase inhibitors incorporate a piperidine ring to modulate solubility and provide a vector for interacting with the solvent-exposed region of the kinase active site.

-

Hormonal Therapies: Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of breast cancer, features a piperidine ring that is critical for its antagonistic effect in breast tissue.[6]

Infectious Diseases

The piperidine scaffold is also found in a number of agents used to combat infectious diseases.

-

Antiviral Agents: The development of potent and selective covalent inhibitors targeting the SARS-CoV-2 papain-like protease has utilized the piperidine ring as a scaffold to orient a warhead towards the catalytic cysteine.[7]

-

Antibacterial and Antifungal Agents: The inherent basicity and three-dimensional structure of the piperidine ring have been exploited in the design of novel antibacterial and antifungal compounds.[2]

A Glimpse into the Medicine Cabinet: Notable Piperidine-Containing Drugs

The following table provides a snapshot of the diverse applications of the piperidine scaffold in modern medicine.

| Drug | Therapeutic Area | Mechanism of Action | Role of the Piperidine Scaffold |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist | Positions key pharmacophoric groups for receptor binding.[6] |

| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist | Provides a rigid scaffold and influences solubility.[6] |

| Fentanyl | Analgesic | µ-opioid receptor agonist | The protonated nitrogen mimics endogenous opioids for receptor interaction.[6] |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor | Interacts with the peripheral anionic site of the enzyme.[9] |

| Raloxifene | Oncology/Osteoporosis | Selective Estrogen Receptor Modulator (SERM) | Critical for its tissue-specific agonist/antagonist profile.[6] |

| Paroxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) | Essential for binding to the serotonin transporter.[6] |

| Methylphenidate | ADHD | Norepinephrine and dopamine reuptake inhibitor | The piperidine ring is a core component of the pharmacophore.[6] |

Synthesizing Success: Crafting the Piperidine Core

The widespread use of the piperidine scaffold has driven the development of numerous and efficient synthetic strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Strategies

-

Hydrogenation of Pyridines: This is one of the most common and direct methods for synthesizing piperidines.[1] A variety of catalysts, including heterogeneous catalysts like platinum oxide and homogeneous catalysts like Crabtree's catalyst, can be employed to achieve high yields and, in some cases, stereoselectivity.[10]

-

Reductive Amination of Glutaraldehyde and its Derivatives: This method involves the reaction of a primary amine with glutaraldehyde or a related 1,5-dicarbonyl compound, followed by reduction of the resulting imine or enamine.

-

Cyclization of Amino Alcohols and Amino Halides: Intramolecular cyclization reactions of appropriately functionalized open-chain precursors are also a powerful tool for constructing the piperidine ring.

-

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a convergent and often stereocontrolled route to highly substituted piperidines.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a general procedure for the synthesis of a cis-substituted piperidine via the hydrogenation of a pyridine precursor.

1. Materials:

- Substituted pyridine (1.0 eq)

- Platinum (IV) oxide (PtO2, 0.05 - 0.1 eq)

- Methanol or Ethanol (solvent)

- Hydrogen gas (H2)

- Parr hydrogenation apparatus or similar high-pressure reactor

2. Procedure:

- To a high-pressure reaction vessel, add the substituted pyridine and the solvent.

- Carefully add the PtO2 catalyst to the solution.

- Seal the reaction vessel and connect it to the hydrogenation apparatus.

- Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

- Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

- Stir the reaction mixture vigorously at room temperature or with gentle heating.

- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

- Filter the reaction mixture through a pad of celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.

- Purify the crude product by flash chromatography or crystallization to yield the desired substituted piperidine.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (disappearance of aromatic proton signals and appearance of aliphatic proton signals) and mass spectrometry (confirmation of the expected molecular weight). The stereochemistry of the product can be determined by NOESY NMR experiments.

Caption: General workflow for the synthesis of piperidines via pyridine hydrogenation.

Future Directions and Conclusion

The piperidine scaffold, despite its long and storied history in medicinal chemistry, is far from a relic of the past. The ongoing exploration of novel substitution patterns, chiral piperidines, and spirocyclic derivatives continues to unlock new therapeutic possibilities.[4][5] As our understanding of disease biology deepens and our synthetic capabilities expand, the versatile and privileged piperidine ring is poised to remain a cornerstone of drug discovery for the foreseeable future. Its inherent drug-like properties, coupled with its conformational flexibility and synthetic accessibility, ensure that this simple heterocycle will continue to be a source of inspiration for medicinal chemists striving to create the next generation of life-saving medicines.

References

-

Piperidine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 245-260. [Link]

-

Kwiecień, H., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867. [Link]

-

Vereshchagin, A. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

-

Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2023). Journal of Medicinal Chemistry, 66(2), 1153-1172. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ijnrd.org [ijnrd.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-Depth Technical Guide to 2-(Piperidin-4-ylidene)acetic acid hydrochloride: From Discovery to a Key GABA Analog Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-ylidene)acetic acid hydrochloride, a pivotal molecule in the landscape of medicinal chemistry, particularly in the development of GABAergic compounds. While the definitive first synthesis remains to be pinpointed in a singular seminal publication, its emergence is intrinsically linked to the pioneering work on conformationally restricted GABA analogs. This document details its chemical properties, a validated synthetic protocol, its crucial role as a key intermediate in the synthesis of pharmacologically significant molecules like Gaboxadol, and its potential as a GABA analog.

Introduction: The Significance of the Piperidine Scaffold in Neuroscience

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties that often enhance drug-like characteristics.[1] In the realm of neuroscience, piperidine-containing compounds have been instrumental in the development of therapeutics targeting the central nervous system (CNS). Their ability to confer conformational rigidity to flexible molecules, such as the neurotransmitter γ-aminobutyric acid (GABA), has been a cornerstone of rational drug design aimed at achieving receptor selectivity and improved pharmacokinetic profiles. This compound emerges from this rich history as a key building block and a subject of interest in its own right.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| CAS Number | 84839-57-6 | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective formation of alkenes.[2][3] This approach offers significant advantages, including the use of stabilized phosphonate ylides that are generally more reactive than their Wittig counterparts and the straightforward removal of the water-soluble phosphate byproducts.[2]

The synthesis commences with the readily available N-Boc-4-piperidone, which is reacted with a phosphonate reagent, typically triethyl phosphonoacetate, to construct the exocyclic double bond and the acetic acid ester moiety. Subsequent deprotection of the Boc group and hydrolysis of the ester under acidic conditions yields the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

-

Reagent Preparation: To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C.

-

Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.

-

Olefination: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a clear oil.

Step 2: Synthesis of this compound

-

Deprotection and Hydrolysis: Dissolve the purified ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (1.0 equivalent) in a solution of hydrochloric acid (e.g., 6 M HCl in isopropanol or dioxane).

-

Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. If necessary, cool the mixture further in an ice bath to maximize precipitation.

-

Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Role as a Key Intermediate in the Synthesis of Gaboxadol

The most prominent application of 2-(Piperidin-4-ylidene)acetic acid and its esters is as a key intermediate in the synthesis of Gaboxadol (also known as THIP).[4][5] Gaboxadol is a potent and selective extrasynaptic GABA-A receptor agonist that has been investigated for the treatment of insomnia and other neurological disorders.[6]

The synthesis of Gaboxadol from a 2-(piperidin-4-ylidene)acetate derivative typically involves the following key transformations:

-

Halogenation and Cyclization: The double bond of the 2-(piperidin-4-ylidene)acetate is subjected to bromination, followed by a base-induced cyclization to form the isoxazole ring system characteristic of Gaboxadol.

-

Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions to yield Gaboxadol.

The availability of an efficient route to 2-(Piperidin-4-ylidene)acetic acid and its derivatives is therefore critical for the synthesis of Gaboxadol and other structurally related compounds.

Biological Activity and Mechanism of Action: A Conformationally Restricted GABA Analog

The structural similarity of 2-(Piperidin-4-ylidene)acetic acid to GABA suggests its potential to interact with GABA receptors or transporters. The exocyclic double bond and the piperidine ring impose conformational constraints on the molecule, which can lead to increased receptor selectivity compared to the highly flexible GABA molecule.

While direct and extensive pharmacological studies on this compound itself are not widely published, its role as a precursor to potent GABAergic compounds like Gaboxadol strongly implies that the core structure possesses the necessary pharmacophoric elements for interaction with the GABA system. It is hypothesized that the carboxylic acid and the piperidine nitrogen mimic the carboxylate and amino groups of GABA, respectively, allowing it to bind to GABA receptors.

The development of conformationally restricted GABA analogs has been a successful strategy in medicinal chemistry to dissect the complex pharmacology of the GABA system and to develop subtype-selective ligands.[1]

Sources

- 1. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]

- 5. US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]

- 6. Gaboxadol | C6H8N2O2 | CID 3448 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride

Introduction

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid scaffold, featuring an exocyclic double bond and a carboxylic acid moiety, makes it a key intermediate for synthesizing a range of pharmacologically active compounds, including GABA uptake inhibitors and other central nervous system agents. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and pharmaceutical development. The described two-step process is robust, scalable, and relies on well-established chemical transformations, ensuring high purity and yield.

The synthetic strategy begins with the installation of the acetic acid side chain via a Horner-Wadsworth-Emmons (HWE) olefination reaction, followed by a one-pot deprotection and ester hydrolysis under acidic conditions to yield the final hydrochloride salt. This approach offers superior control and efficiency compared to direct alkylation methods.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

-

Horner-Wadsworth-Emmons Reaction: N-Boc-4-piperidone is reacted with triethyl phosphonoacetate to stereoselectively form the α,β-unsaturated ester, ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

-

Deprotection and Hydrolysis: The intermediate ester is treated with concentrated hydrochloric acid, which concurrently removes the tert-butoxycarbonyl (Boc) protecting group and hydrolyzes the ethyl ester to the desired carboxylic acid, precipitating the final product as its hydrochloride salt.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

Scientific Rationale

The Horner-Wadsworth-Emmons (HWE) reaction is a superior variant of the Wittig reaction for generating alkenes from carbonyl compounds.[1][2][3] We employ this method for several key reasons:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic than the corresponding triphenylphosphonium ylide, leading to efficient reaction even with less reactive ketones like N-Boc-4-piperidone.

-

Simplified Purification: The phosphate byproduct, diethyl phosphate, is water-soluble, allowing for a straightforward aqueous work-up and removal, unlike the often-problematic triphenylphosphine oxide from a standard Wittig reaction.

-

Stereoselectivity: While less critical for this exocyclic product, HWE reactions involving stabilized ylides generally favor the formation of the (E)-alkene, providing a high degree of predictability.